molecular formula C5H11NO2 B165899 Butyl carbamate CAS No. 592-35-8

Butyl carbamate

Cat. No.: B165899
CAS No.: 592-35-8
M. Wt: 117.15 g/mol
InChI Key: SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Description

Butyl carbamate, also known as butyl urethane, is an organic compound derived from carbamic acid. It is characterized by the presence of a butyl group attached to the nitrogen atom of the carbamate functional group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Butyl carbamate, like other carbamates, primarily targets enzymes or receptors in the body. It is specifically designed to make drug-target interactions through its carbamate moiety . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Mode of Action

This compound interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in changes in the function of the target enzymes or receptors.

Biochemical Pathways

For instance, they have been implicated in the modulation of immune response, potentially leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This contributes to their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. In general, carbamates can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity . They may induce mutations in genes coding for immunoregulatory factors and modify immune tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl carbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate . This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting butyl isocyanate with an alcohol, such as propargyl alcohol, under controlled conditions . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Butyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalyst.

    Substitution: Alkyl halides, cesium carbonate.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

Butyl carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance of steric bulk and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes and undergo various chemical reactions under mild conditions sets it apart from other carbamates .

Properties

IUPAC Name

butyl carbamate
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7)
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InChI Key

SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)N
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID2060462
Record name Carbamic acid, butyl ester
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB]
Record name n-Butyl carbamate
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Boiling Point

204 °C (WITH DECOMP)
Record name N-BUTYL CARBAMATE
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Solubility

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C.
Record name N-BUTYL CARBAMATE
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Vapor Pressure

0.15 [mmHg]
Record name n-Butyl carbamate
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Color/Form

PRISMS

CAS No.

592-35-8
Record name Butyl carbamate
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Record name n-Butyl carbamate
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Record name Butyl carbamate
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Record name Butyl carbamate
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Record name BUTYL CARBAMATE
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Melting Point

53 °C
Record name N-BUTYL CARBAMATE
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Synthesis routes and methods

Procedure details

The same procedure as used in Example 1 was followed, however, 2-methylpentamethylene 1,5-dibutylurethane was used in the mixing vessel cascade instead of hexamethylene dibutylurethane. In doing this, 660 parts 2-methylpentamethylene-1,5-diamine, 680 parts urea, and 76 parts n-butanol were added during the course of one hour. In this case, about 2400 parts/hour n-butanol was obtained at the top of the first distillation column and was cycled back into the cascade. At the top of the stripping column, 1430 parts of a mixture comprising dibutyl carbonate, carbamic acid butyl ester, and residual butanol was obtained. This mixture was returned to the second vessel in the mixing vessel cascade together with the evaporator discharge. The evaporator was run in such a way that the ratio of evaporated 2-methylpentamethylene-1,5-dibutylurethane to discharging melt was approximately 46:54. A mixture of ca. 74 weight percent 2-methylpentamethylene 1,5-diisocyanate and 26 weight percent methylpentamethylene monourethane monoisocyanates condensed in the first condenser. From this condensate, 887 parts/hour 2-methylpentamethylene 1,5-diisocyanate was obtained in a subsequent distillation process at a purity ≥98 percent (selectivity based on charged 2-methylpentamethylene 1,5-diamine: 93.6 percent).
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hexamethylene dibutylurethane
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2-methylpentamethylene-1,5-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of butyl carbamate?

A1: this compound has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol [].

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ techniques like Fourier Transform Microwave Spectroscopy (FTMW), Infrared Reflection-Absorption Spectroscopy (IRAS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) to elucidate the structure and properties of this compound [, ]. For example, FTMW has been used to determine the conformational preferences of this compound in the gas phase, revealing the presence of both extended and folded conformations stabilized by weak intramolecular hydrogen bonding [].

Q3: How does this compound perform as a pore inducer in grinding wheels?

A3: this compound proves to be an efficient pore inducer when extracted with supercritical CO2, leading to highly porous vitrified bonded grinding wheels. This technique offers advantages over conventional methods, yielding wheels with improved grinding performance, particularly at high metal removal rates [].

Q4: Can you explain the role of this compound in improving the thermal aging characteristics of Kraft insulating paper?

A4: n-Butyl carbamate has been explored as an additive to enhance the thermal stability of Kraft paper, a crucial material for insulation in oil-immersed equipment like transformers. Studies indicate that n-butyl carbamate modification effectively improves the thermal aging resistance of Kraft paper without contaminating the transformer oil [].

Q5: Is there any catalytic application of this compound in organic synthesis?

A5: While this compound is not a catalyst itself, it plays a crucial role as an additive in certain reactions. For instance, it promotes the formation of the desired tert-butyl carbamate product in a modified Curtius reaction using diphenyl phosphorazidate (DPPA), thereby improving the reaction's efficiency and yield [].

Q6: How does the length of the alkyl chain in alkyl carbamates relate to their antibacterial activity?

A6: Research suggests a correlation between the length of the alkyl chain replacing one -NH2 group in urea and the resulting antibacterial activity of alkyl carbamates. Specifically, increasing the number of carbon atoms in the alkyl chain, as seen in this compound compared to shorter chain analogs, leads to an augmentation in antibacterial activity [].

Q7: What are the known toxicological effects of this compound?

A7: While specific toxicological data on this compound might be limited, studies on related carbamates, like ethyl carbamate (urethane), indicate potential carcinogenic effects [, , ]. Researchers have investigated the metabolic pathways of urethane and other alkyl carbamates, including this compound, to understand their potential toxicity. These studies revealed that N-hydroxylation is a significant metabolic pathway for these compounds, potentially leading to the formation of reactive metabolites [, ].

Q8: What is known about the environmental impact of this compound and its degradation?

A10: While specific information regarding the environmental impact of this compound might be limited, research on the use of supercritical CO2 for its extraction in industrial processes, like grinding wheel production, highlights the potential for environmentally friendly applications. This method minimizes the use of harmful solvents and promotes sustainability [, ].

Q9: How does research on this compound contribute to our understanding of similar molecules?

A11: Studying this compound provides valuable insights into the structure, properties, and potential applications of a broader class of carbamate compounds. This knowledge contributes to diverse fields, including pharmaceutical development, materials science, and green chemistry, highlighting the significance of cross-disciplinary research and collaboration [, , ].

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